molecular formula C8H16Cl2N4O B550831 Decarboxy carnosine hydrochloride CAS No. 57022-38-5

Decarboxy carnosine hydrochloride

Cat. No.: B550831
CAS No.: 57022-38-5
M. Wt: 255.14 g/mol
InChI Key: ZQTUNIWBUQUKAM-UHFFFAOYSA-N
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Description

Decarboxy carnosine hydrochloride, also known as 3-Amino-N-(2-(1H-imidazol-4-yl)ethyl)propanamide dihydrochloride, is a synthetic anti-aging pseudodipeptide. It is derived from carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine. This compound is known for its high stability and resistance to enzymatic hydrolysis, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Decarboxy Carnosine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antioxidant action is particularly noteworthy. Oxidative stress induces lipid peroxidation, producing dangerous reactive species. This compound converts these reactive species into non-toxic fatty alcohols, reducing damage and actively protecting cell membranes from oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting cell membranes from oxidative stress and dermal fiber from cross-linking . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has high stability and resistance to enzymatic hydrolysis . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decarboxy carnosine hydrochloride involves the reaction of Boc-β-alanine with histamine dihydrochloride. The process begins with the protection of the β-alanine amino group using a Boc (tert-butoxycarbonyl) group. The protected β-alanine is then activated with HOSU (N-hydroxysuccinimide) to form Boc-β-alanine-OSU. This intermediate is subsequently reacted with histamine dihydrochloride in the presence of a base such as sodium bicarbonate (NaHCO₃) to yield decarboxy carnosine .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to reduce reaction steps and byproducts, ensuring high purity and yield. The use of unprotected histamine side chains simplifies the process, making it cost-effective and suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Decarboxy carnosine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and other reactive oxygen species.

    Reduction: Conditions involve the presence of reducing agents like sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides and bases are used.

Major Products Formed

The major products formed from these reactions include non-toxic fatty alcohols and other reduced species that help protect cell membranes from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Carnosine: A naturally occurring dipeptide with antioxidant properties.

    Anserine: A methylated analog of carnosine found in various organisms.

    Ophidine: Another methylated analog with similar properties.

    Homocarnosine: A derivative of carnosine with additional functional groups.

    Carcinine: A decarboxylated form of carnosine with enhanced stability.

Uniqueness

Decarboxy carnosine hydrochloride stands out due to its high stability and resistance to enzymatic hydrolysis, making it more effective in long-term applications compared to its analogs .

Properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTUNIWBUQUKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205634
Record name Decarboxy carnosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57022-38-5
Record name Decarboxy carnosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarboxy carnosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57022-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECARBOXY CARNOSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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